![molecular formula C17H17N3O B2838987 N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide CAS No. 476634-15-8](/img/structure/B2838987.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide
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Overview
Description
Benzimidazole derivatives are of particular interest due to their diverse biological activity and clinical applications . This ring system is present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be characterized by spectral data .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives typically involve the use of reactive intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various spectroscopic techniques .Scientific Research Applications
- Antitumor and Anticancer Agents : Researchers have investigated the potential of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide as an antitumor and anticancer agent . Its unique structure may contribute to its activity against cancer cells.
- Anti-Tubercular Activity : Derivatives of this compound have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis strains . Understanding its mechanism of action could lead to novel tuberculosis treatments.
- Functional Materials : N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide derivatives have been explored for their utility in functional materials . These applications span areas such as solar cells, optical materials, and catalysis.
- Single-Molecule Magnets : Co(II) cubane complexes based on this compound exhibit single-molecule magnet behavior . These materials have potential applications in data storage and quantum technologies.
- Elastase Inhibition : The compound’s unique benzimidazole thiourea moiety has properties related to elastase inhibition . Elastase plays a role in various diseases, including lung disorders.
- Regiocontrolled Synthesis of Substituted Imidazoles : N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide belongs to the imidazole family. Recent advances in the synthesis of imidazoles have focused on constructing specific bonds within the heterocycle . These methods contribute to the development of functional molecules.
- Dyes for Solar Cells : Imidazole-based compounds, including N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide, are being explored for use in solar cell dyes and other optical applications . Their absorption and emission properties are crucial in these contexts.
- Prominent Derivatives with Antimicrobial Activity : Some derivatives of this compound exhibit antimicrobial properties . Understanding their mode of action could aid in developing new antimicrobial agents.
Pharmaceuticals and Drug Development
Materials Science and Catalysis
Biological and Biochemical Research
Chemical Synthesis and Methodology
Optical Applications
Antimicrobial Agents
Mechanism of Action
Target of Action
Compounds containing the benzimidazole nucleus are known to interact with various proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their broad range of biological properties .
Mode of Action
Benzimidazole derivatives are known to exhibit a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The compound’s interaction with its targets likely results in changes that contribute to these effects.
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties . The downstream effects of these interactions contribute to the compound’s pharmacological activities.
Result of Action
Benzimidazole derivatives are known to exhibit a multitude of pharmacological activities, suggesting that the compound’s action results in significant molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-5-16(21)18-13-10-8-12(9-11-13)17-19-14-6-3-4-7-15(14)20-17/h3-4,6-11H,2,5H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENUQJUWLMKXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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